![molecular formula C16H17ClN4O4 B5560498 5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)
5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione" involves multi-step reactions, including the use of piperazine as a core structure. These compounds are often created for their biological activities, utilizing reactions such as the Mannich reaction, which introduces a wide variety of substituents to the piperazine ring to explore different pharmacological activities (Koksal et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, often employing techniques such as X-ray crystallography and NMR spectroscopy, provides insight into the compound's conformation and electronic structure. Such studies reveal the spatial arrangement of atoms within the molecule and their electronic interactions, crucial for understanding the compound's reactivity and properties. For compounds with piperazine and chlorophenyl groups, crystal structure analysis reveals how molecular conformations and intermolecular interactions contribute to their stability and reactivity (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of "5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione" and its derivatives often involves interactions with biological targets, leading to various biological activities. The specific functional groups within the molecule, such as the piperazine ring and the chlorophenyl moiety, play a significant role in its reactivity, particularly in forming hydrogen bonds and engaging in π-π interactions, which can affect its biological activity (Giovannoni et al., 2003).
properties
IUPAC Name |
5-[3-[4-(2-chlorophenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4/c17-10-3-1-2-4-12(10)21-8-7-20(9-14(21)23)13(22)6-5-11-15(24)19-16(25)18-11/h1-4,11H,5-9H2,(H2,18,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKIDKNQXSQPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2C(=O)NC(=O)N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[4-(2-Chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione |
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